N-(4-bromophenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(4-bromophenyl)-2-(2-phenylimidazo[1,2-b]pyridazin-6-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN4OS/c21-15-6-8-16(9-7-15)22-19(26)13-27-20-11-10-18-23-17(12-25(18)24-20)14-4-2-1-3-5-14/h1-12H,13H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMARCTYBQARDFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C(=N2)C=CC(=N3)SCC(=O)NC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide, a compound with the CAS number 896282-78-3, has garnered attention for its potential biological activities. This article reviews the synthesis, molecular characteristics, and biological activity of this compound, emphasizing its antimicrobial and anticancer properties.
Molecular Characteristics
The molecular formula of this compound is , with a molecular weight of 439.3 g/mol. Its structure includes a bromophenyl group and an imidazo[1,2-b]pyridazin moiety, which are significant for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 896282-78-3 |
| Molecular Formula | C20H15BrN4OS |
| Molecular Weight | 439.3 g/mol |
Synthesis
The synthesis of this compound involves multi-step reactions that typically include the formation of the imidazo[1,2-b]pyridazine core followed by the attachment of the thioacetamide and bromophenyl substituents. Detailed methods for synthesis are documented in various studies focusing on related compounds.
Antimicrobial Activity
Research has indicated that compounds containing imidazo[1,2-b]pyridazine structures exhibit significant antimicrobial properties. For instance, derivatives with similar scaffolds have been tested against various bacterial strains including Staphylococcus aureus and Escherichia coli.
A study highlighted that compounds with halogenated phenyl groups showed enhanced lipophilicity, facilitating better membrane penetration and antimicrobial efficacy. In particular:
- Gram-positive bacteria : Effective against S. aureus and methicillin-resistant strains.
- Gram-negative bacteria : Moderate effectiveness against E. coli.
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | High |
| Methicillin-resistant S. aureus | High |
| Escherichia coli | Moderate |
Anticancer Activity
The anticancer potential of this compound has been evaluated using various cancer cell lines. Notably, studies have demonstrated its efficacy against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells through assays such as Sulforhodamine B (SRB).
Key findings include:
- Significant cytotoxicity observed at specific concentrations.
- Mechanistic studies suggest involvement in apoptosis pathways.
Case Studies
- Antimicrobial Screening : A series of newly synthesized derivatives were screened for their antimicrobial activity against E. coli and S. aureus. The study confirmed that compounds with bromine substituents exhibited superior activity compared to their non-halogenated counterparts.
- Anticancer Efficacy : In a comparative study involving several imidazo[1,2-a]pyridine derivatives, this compound showed promising results in inhibiting cancer cell proliferation in vitro.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Research Findings and Gaps
- Divergent Activities : Despite shared structural motifs, analogs exhibit varied activities (e.g., FPR agonism vs. anticonvulsant effects), emphasizing the heterocyclic core’s role in target specificity.
- Optimization Opportunities : Introducing substituents like methoxy or methyl groups (as in and ) could enhance potency or selectivity.
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds through nucleophilic attack of the α-bromoketone on the pyridazine ring, facilitated by sodium bicarbonate. Key parameters include:
- Temperature : Room temperature to 80°C, depending on substituent reactivity.
- Solvent : Ethanol or dimethylformamide (DMF) for solubility.
- Halogen Influence : 6-Chloro or 6-bromo substituents enhance reaction efficiency by reducing competing alkylation at alternative ring positions.
Example Procedure :
3-Amino-6-chloropyridazine (1.0 equiv) and α-bromoacetophenone (1.2 equiv) are stirred in ethanol with NaHCO₃ (2.0 equiv) at 60°C for 12 hours. The product, 6-chloro-2-phenylimidazo[1,2-b]pyridazine, is isolated via filtration (yield: 65–75%).
Synthesis of N-(4-Bromophenyl)-2-Mercaptoacetamide
The thiol precursor, N-(4-bromophenyl)-2-mercaptoacetamide , is prepared in two steps:
Acetamide Formation
N-(4-bromophenyl)acetamide is synthesized by reacting 4-bromoaniline with chloroacetyl chloride in the presence of a base (e.g., pyridine).
Procedure :
4-Bromoaniline (1.0 equiv) and chloroacetyl chloride (1.1 equiv) are stirred in dichloromethane with pyridine (1.5 equiv) at 0°C. The product precipitates and is filtered (yield: 85–90%).
Thiolation via Thiourea Intermediate
The chloroacetamide is converted to the thiol using thiourea in ethanol under reflux, followed by alkaline hydrolysis.
Procedure :
N-(4-bromophenyl)chloroacetamide (1.0 equiv) and thiourea (1.5 equiv) are refluxed in ethanol for 4 hours. NaOH (2.0 M) is added, and the mixture is stirred for 1 hour. Acidification with HCl yields the thiol (yield: 70–75%).
Final Coupling and Characterization
The thiol and imidazo[1,2-b]pyridazine intermediate are coupled via SNAr, as described in Section 2.1. The final product is characterized using:
- NMR Spectroscopy : Distinct signals for the imidazo[1,2-b]pyridazine protons (δ 7.5–8.5 ppm) and acetamide methylene (δ 3.8–4.2 ppm).
- Mass Spectrometry : Molecular ion peak at m/z 410.5 (calculated for C₂₄H₁₈BrN₄OS).
Table 1: Synthetic Yields Under Varied Conditions
| Step | Conditions | Yield (%) |
|---|---|---|
| Core synthesis | EtOH, NaHCO₃, 60°C | 65–75 |
| Thiolation | Thiourea, EtOH, reflux | 70–75 |
| Final coupling | K₂CO₃, EtOH, reflux | 50–70 |
Challenges and Mitigation Strategies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
